Zika virus-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

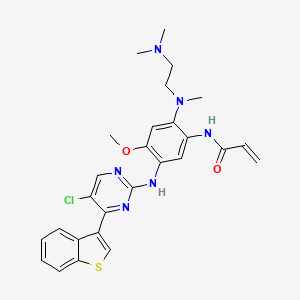

Zika virus-IN-2 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been linked to severe neurological conditions such as Guillain-Barré syndrome and congenital Zika syndrome in fetuses. The compound this compound is being studied for its ability to inhibit the replication and spread of the Zika virus, making it a promising candidate for therapeutic development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zika virus-IN-2 involves multiple steps, including the isolation, purification, and titration of the virus. The virus is typically isolated from biological samples such as urine, serum, and tissues using techniques like intrathoracic inoculation of Toxorhynchites splendens mosquitoes, followed by sub-passing in C6/36 mosquito cells . The virus is then identified using immunofluorescence assays and real-time reverse transcription-polymerase chain reaction (RT-PCR).

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory methods to produce larger quantities of the compound. This would include optimizing the isolation and purification processes, as well as ensuring the consistency and stability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Zika virus-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.

Major Products Formed: The major products formed from these reactions are modified versions of this compound that have improved antiviral properties. These modifications can enhance the compound’s ability to inhibit the replication of the Zika virus and reduce its cytotoxicity.

Applications De Recherche Scientifique

Zika virus-IN-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies to understand the chemical properties and reactions of antiviral agents.

Biology: Researchers use this compound to study the biological mechanisms of Zika virus infection and replication.

Medicine: The compound is being investigated for its potential as a therapeutic agent to treat Zika virus infections.

Industry: this compound can be used in the development of diagnostic tools and vaccines for Zika virus.

Mécanisme D'action

Zika virus-IN-2 exerts its effects by targeting specific molecular pathways involved in the replication and spread of the Zika virus. The compound interacts with viral proteins and host cell receptors to inhibit the virus’s ability to replicate and infect new cells. Key molecular targets include the viral non-structural proteins and host cell receptors such as phosphatidylserine receptors and dendritic cell-specific adhesion receptors .

Comparaison Avec Des Composés Similaires

- Dengue virus inhibitors

- Yellow fever virus inhibitors

- West Nile virus inhibitors

Zika virus-IN-2 stands out due to its targeted action against the Zika virus, making it a crucial compound in ongoing research and therapeutic development efforts.

Propriétés

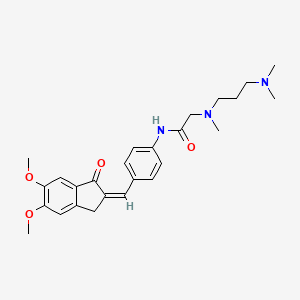

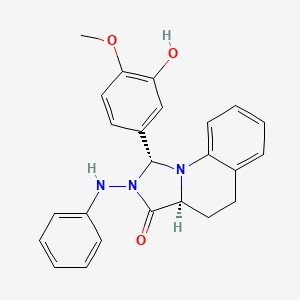

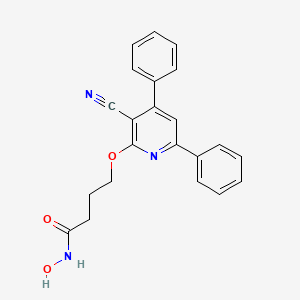

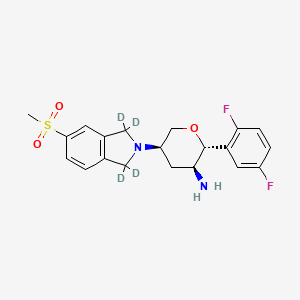

Formule moléculaire |

C24H23N3O3 |

|---|---|

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

(1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-14-12-17(15-21(22)28)23-26-19-10-6-5-7-16(19)11-13-20(26)24(29)27(23)25-18-8-3-2-4-9-18/h2-10,12,14-15,20,23,25,28H,11,13H2,1H3/t20-,23+/m0/s1 |

Clé InChI |

CCLUPRUZCCYMSD-NZQKXSOJSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

SMILES canonique |

COC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)